CEase-IN-1
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CEase-IN-1 are not widely documented in public literature. it is known that the compound is available as a custom product, indicating that specialized synthetic teams with experience in complex organic synthesis are involved in its production . The industrial production methods are likely to involve multi-step organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and purity.
Chemical Reactions Analysis
CEase-IN-1 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. The compound is involved in inhibition reactions where it interacts with cholesterol esterase to prevent the hydrolysis of cholesterol esters . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The major product formed from these reactions is the inhibited form of cholesterol esterase, which is unable to hydrolyze cholesterol esters effectively .
Scientific Research Applications
CEase-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of cholesterol esterase and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of cholesterol esterase in lipid metabolism and its impact on cellular functions . In medicine, the compound is used in research related to hypercholesterolemia and atherosclerosis, providing insights into potential therapeutic approaches . Industrially, this compound can be used in the development of cholesterol-lowering drugs and other related products .
Mechanism of Action
CEase-IN-1 exerts its effects by selectively inhibiting cholesterol esterase, a serine hydrolase enzyme involved in the hydrolysis of cholesterol esters . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis reaction . This leads to a decrease in the levels of free cholesterol and cholesterol esters in the body, which is beneficial in conditions like hypercholesterolemia . The molecular targets involved in this mechanism include the active site amino acids of cholesterol esterase, which interact with this compound to form a stable inhibitor-enzyme complex .
Properties
Molecular Formula |
C13H15F3N2O2 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-2-[4-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-3-8-17-18-12(19)9-20-11-6-4-10(5-7-11)13(14,15)16/h4-8H,2-3,9H2,1H3,(H,18,19)/b17-8+ |
InChI Key |
WRTWQIDOSPQPQF-CAOOACKPSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCCC=NNC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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